molecular formula C10H8ClNO B11716124 (8-Chloroquinolin-6-yl)methanol CAS No. 916812-10-7

(8-Chloroquinolin-6-yl)methanol

Cat. No.: B11716124
CAS No.: 916812-10-7
M. Wt: 193.63 g/mol
InChI Key: RZJJJVCIYFDGJA-UHFFFAOYSA-N
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Description

(8-Chloroquinolin-6-yl)methanol is a chemical compound with the molecular formula C10H8ClNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound is characterized by a quinoline ring substituted with a chlorine atom at the 8th position and a methanol group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of quinoline compounds with chlorinating agents under mild conditions to avoid harsh reaction environments

Industrial Production Methods: Industrial production of (8-Chloroquinolin-6-yl)methanol may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: (8-Chloroquinolin-6-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

(8-Chloroquinolin-6-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (8-Chloroquinolin-6-yl)methanol involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

916812-10-7

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(8-chloroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-5,13H,6H2

InChI Key

RZJJJVCIYFDGJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)CO

Origin of Product

United States

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